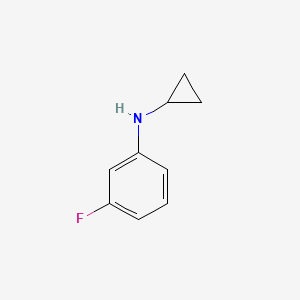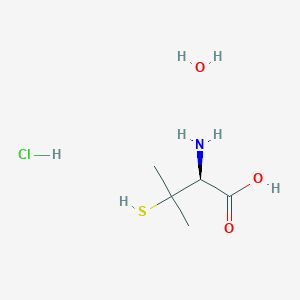
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone. The hydrochloride hydrate form indicates that the compound is in its salt form with hydrochloric acid and contains water molecules in its crystalline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-mercapto-3-methylbutanoic acid.
Formation of Hydrochloride Salt: The amino acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions.
Crystallization: The resulting solution is subjected to crystallization to obtain the hydrate form. This involves slow evaporation of the solvent at room temperature, allowing the formation of crystalline hydrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The crystallization process is often carried out in controlled environments to ensure consistent quality and to prevent contamination.
化学反应分析
Types of Reactions
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the mercapto group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Thiols: Resulting from the reduction of the mercapto group.
Substituted Amino Acids: Formed through substitution reactions at the amino group.
科学研究应用
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those containing cysteine residues.
Pathways: It can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
L-Cysteine Hydrochloride Hydrate: Similar in structure but lacks the methyl group.
L-Methionine: Contains a methylthio group instead of a mercapto group.
L-Homocysteine: Similar but with an additional methylene group in the backbone.
Uniqueness
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a mercapto group allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C5H14ClNO3S |
|---|---|
分子量 |
203.69 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2/t3-;;/m0../s1 |
InChI 键 |
FSSISUZJDVXKOS-QTNFYWBSSA-N |
手性 SMILES |
CC(C)([C@H](C(=O)O)N)S.O.Cl |
规范 SMILES |
CC(C)(C(C(=O)O)N)S.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


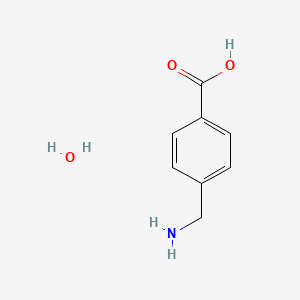
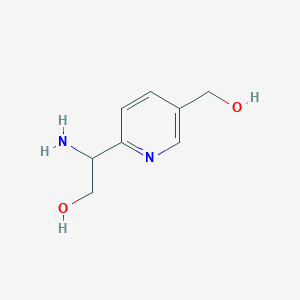

![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

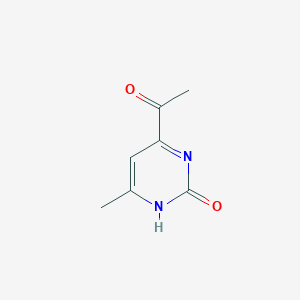
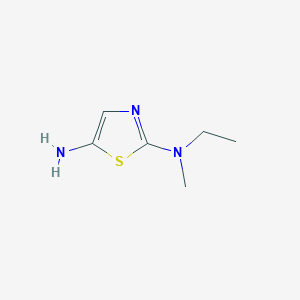
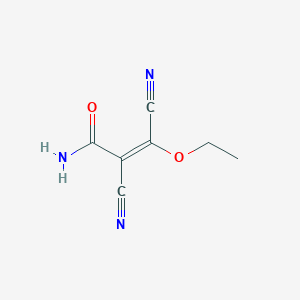
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)

